1-(2,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to a dimethylphenyl group and a pyridazinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves the following steps:
Formation of the Pyridazinone Intermediate: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Alkylation: The pyridazinone intermediate is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Urea Formation: The final step involves the reaction of the alkylated pyridazinone with 2,4-dimethylphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the pyridazinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the urea moiety, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)carbamate: Contains a carbamate group instead of urea.
1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)amide: Features an amide group in place of the urea.
Uniqueness
1-(2,4-Dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea moiety, in particular, is known for forming strong hydrogen bonds, which can enhance binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(2,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, a compound with the molecular formula C15H18N4O2 and a molecular weight of approximately 286.33 g/mol, has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyridazine ring, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The biological mechanisms often involve interactions with key cellular pathways or enzyme inhibition.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Cellular Pathway Interaction : It may interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Anti-Inflammatory Activity
A study focused on pyridazine derivatives highlighted that compounds similar to this compound showed significant inhibition of COX-2 with IC50 values ranging from 0.05 to 0.14 mM. This suggests a strong potential for anti-inflammatory applications .
Compound | COX-2 IC50 (mM) | COX-1 IC50 (mM) | Selectivity Index |
---|---|---|---|
7a | 0.05 | 12.6 | 252 |
7b | 0.06 | 10.5 | 175 |
3 | 0.07 | 5 | 71 |
Analgesic Properties
In vivo studies have demonstrated that pyridazine-based compounds exhibit analgesic effects comparable to established pain relievers such as Celecoxib . These findings support the potential use of this class of compounds in pain management therapies.
Anticancer Potential
Research has also explored the anticancer properties of pyridazine derivatives, indicating that they may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . The specific mechanisms are still under investigation but suggest a promising avenue for future cancer therapeutics.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-6-7-14(13(2)11-12)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASMZULTPQRERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.